![molecular formula C22H15N3O2 B2510923 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide CAS No. 922473-16-3](/img/structure/B2510923.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

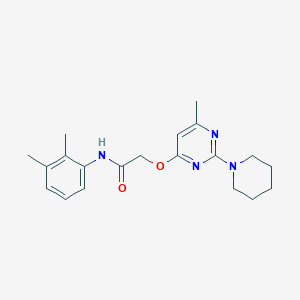

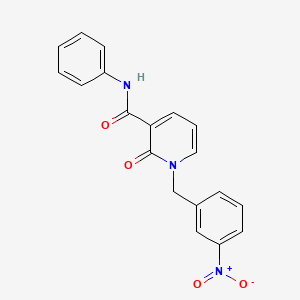

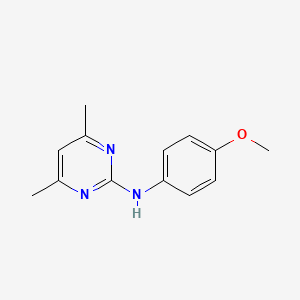

The compound N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural features that are common in pharmacologically active compounds. The benzofuran moiety is a fused aromatic system that is often found in compounds with diverse biological activities, and the benzo[d]imidazole is another heterocyclic aromatic that is frequently seen in drug design due to its ability to interact with biological targets through various non-covalent interactions .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that build up the desired molecular architecture. For instance, the synthesis of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives has been reported, starting from a reference lead compound and involving the introduction of various substituents to explore structure-activity relationships . Although the exact synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds with benzofuran and imidazole rings can be characterized using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms in the solid state. For example, antipyrine derivatives have been analyzed through X-ray structure characterization, revealing the presence of hydrogen bonding and π-interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the functional groups present. Benzofuran derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, due to the electron-rich nature of the benzofuran ring. The imidazole ring can also participate in reactions such as alkylation or acylation at the nitrogen atoms, which can be exploited to introduce additional substituents or to modify the compound's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of aromatic systems and amide linkages suggests that the compound would exhibit moderate to low solubility in water, and the potential for hydrogen bonding could affect its melting point and boiling point. The compound's stability could be assessed through stress testing under various conditions, including exposure to light, heat, and different pH levels .

科学的研究の応用

Angiotensin II Receptor Antagonists

Research has explored derivatives similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide in the context of developing nonpeptide angiotensin II receptor antagonists. These compounds, including N-(biphenylylmethyl)imidazoles, have shown potent antihypertensive effects upon oral administration, differing from earlier series that were active only via intravenous routes. The presence of an acidic group at specific positions is crucial for both high affinity for the angiotensin II receptor and good oral antihypertensive potency, with the tetrazole ring being identified as an effective replacement for the carboxylic acid group in enhancing activity (Carini et al., 1991).

Antimicrobial and Antimycobacterial Agents

Compounds bearing the benzofuran moiety have been synthesized and evaluated for their antimicrobial properties. Novel series of benzofuran derivatives, such as 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide, were synthesized via cyclocondensation reactions and screened for in vitro antibacterial activity against various pathogenic microorganisms. These compounds have shown promising results compared to standard drugs like Chloramphenicol (Idrees et al., 2019). Additionally, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and evaluated for their antimycobacterial activity, with certain derivatives exhibiting considerable activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017).

Neuroprotective and Antioxidant Activities

Research into novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has shown that certain compounds exhibit significant neuroprotective and antioxidant activities. These derivatives protect against NMDA-induced excitotoxic neuronal cell damage and exhibit radical scavenging and lipid peroxidation inhibition activities, suggesting potential applications in neurodegenerative disease treatment (Cho et al., 2015).

Safety And Hazards

将来の方向性

The study of benzimidazole and benzofuran derivatives is a very active area of research, with potential applications in medicine, agriculture, and materials science . Future research will likely focus on the synthesis of new derivatives with improved properties, as well as the exploration of new biological targets .

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2/c26-22(20-13-14-7-1-6-12-19(14)27-20)25-16-9-3-2-8-15(16)21-23-17-10-4-5-11-18(17)24-21/h1-13H,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHKDZJLWZOTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)

![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)